molecular formula C9H7ClN2O2 B13895250 Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate

Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate

Cat. No.: B13895250
M. Wt: 210.62 g/mol
InChI Key: AYZFURCPKPIGSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate: is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry . The structure of this compound features a fused bicyclic system, which includes an imidazole ring fused to a pyridine ring, with a chlorine atom at the 2-position and a methyl ester group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-chloroketones, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often include the use of a base such as sodium hydroxide (NaOH) in an aqueous medium, which promotes the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as metal-free catalysis and aqueous reaction media, can make the process more environmentally friendly .

Scientific Research Applications

Chemistry: Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate is used as a building block in organic synthesis to create more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound and its derivatives have shown potential as therapeutic agents. They are being investigated for their activity against various diseases, including tuberculosis (TB) and other infectious diseases . The compound’s ability to interact with biological targets makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications include the synthesis of dyes, pigments, and other functional materials .

Comparison with Similar Compounds

Uniqueness: Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the chlorine atom and the ester group can affect the compound’s ability to interact with various targets, making it distinct from its analogues .

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)6-2-3-12-5-7(10)11-8(12)4-6/h2-5H,1H3

InChI Key

AYZFURCPKPIGSB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=NC(=CN2C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.